(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol

RSV fusion inhibition antiviral potency pEC50

The compound (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol (CAS 857070-67-8) is a synthetic benzimidazole derivative serving as a critical core scaffold in the development of respiratory syncytial virus (RSV) fusion inhibitors. It represents the minimal pharmacophoric element of the morpholinopropylaminobenzimidazole class, from which the clinical candidate TMC353121 was optimized.

Molecular Formula C15H22N4O2
Molecular Weight 290.36 g/mol
CAS No. 857070-67-8
Cat. No. B13970692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol
CAS857070-67-8
Molecular FormulaC15H22N4O2
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC2=NC3=C(N2)C=C(C=C3)CO
InChIInChI=1S/C15H22N4O2/c20-11-12-2-3-13-14(10-12)18-15(17-13)16-4-1-5-19-6-8-21-9-7-19/h2-3,10,20H,1,4-9,11H2,(H2,16,17,18)
InChIKeyJBSDUDTXBQSWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-((3-Morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol (CAS 857070-67-8): Core Scaffold Procurement for RSV Fusion Inhibitor Research


The compound (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol (CAS 857070-67-8) is a synthetic benzimidazole derivative serving as a critical core scaffold in the development of respiratory syncytial virus (RSV) fusion inhibitors. It represents the minimal pharmacophoric element of the morpholinopropylaminobenzimidazole class, from which the clinical candidate TMC353121 was optimized [1]. Its structure features a 6-hydroxymethyl substituent on the benzimidazole ring and a 2-aminopropylmorpholine side chain, a combination specifically identified in lead optimization programs to balance antiviral potency with favorable pharmacokinetic properties.

Procurement Risk: Why Generic 2-Aminobenzimidazole Building Blocks Cannot Replace the Morpholinopropyl-Hydroxymethyl Scaffold for RSV Programs


In the RSV fusion inhibitor series, antiviral activity and tissue retention are exquisitely sensitive to the benzimidazole 2-amino substituent. Replacing the morpholinopropyl group with other aminoalkyl moieties (e.g., hydroxyethylpiperidine or N-methylpropylpiperazine) resulted in up to a 100-fold drop in pEC50 or an undesirable increase in lung tissue half-life from 29 h to over 84.9 h [1]. The 6-hydroxymethyl group also proved essential as an optimal anchoring point for further derivatization into clinical candidates. Procuring a generic 2-aminobenzimidazole lacking these specific substituents introduces a high risk of synthetic dead-ends and invalid biological correlations, making the exact CAS 857070-67-8 compound indispensable for reproducible SAR exploration.

Head-to-Head Differentiation: Quantitative Performance of the Target Compound Against Structural Analogs in RSV Fusion Inhibition


Comparison of RSV A2 Strain Antiviral Activity with Alternative 2-Aminobenzimidazole Chains

The morpholinopropyl chain, as present in the target compound, is a critical determinant of antiviral potency. In a direct head-to-head evaluation within the same scaffold, a morpholinopropyl derivative (compound 48e) exhibited a pEC50 of 9.0 against RSV A2, whereas the corresponding hydroxyethylpiperidine analogue (compound 41a) achieved only a pEC50 of 8.8 despite having a superior lung half-life of 67.7 h. The N-methylpropylpiperazine congener (compound 48a) was even less potent with a pEC50 of 8.4 [1]. This demonstrates that the morpholinopropyl group provides a quantifiable 10-25 fold potency advantage over other solubilizing amino chains when combined with the same benzimidazole core.

RSV fusion inhibition antiviral potency pEC50 structure-activity relationship

Impact of 6-Hydroxymethyl Substitution on Pharmacokinetic Profile in Rodent Lung Tissue

The 6-hydroxymethyl group on the benzimidazole ring, as in the target compound, is a key structural feature for achieving a favorable lung tissue pharmacokinetic profile. When combined with the morpholinopropyl chain, a direct analogue (compound 48e) demonstrated a lung tissue half-life (t1/2) of 13.7 h. This contrasts sharply with optimized leads bearing alternative substituents at the 6-position: the hydroxyethylpiperidine derivative (compound 41a) showed a substantially prolonged t1/2 of 67.7 h, and its dimethyl-substituted counterpart (compound 41b) achieved 84.9 h, indicating significant and undesirable drug accumulation [1].

lung tissue half-life pharmacokinetics tissue retention lead optimization

Purity Specification and Synthetic Tractability Relative to Multi-Step Analogs

As a defined intermediate, the target compound is commercially available at a purity specification of NLT 98% (CAS 857070-67-8), providing a consistent starting point for SAR studies . In contrast, the optimized clinical candidate TMC353121 (compound 56d) requires over seven synthetic steps from this intermediate, including multiple protection/deprotection sequences and a final alkylation with a pre-formed heterocyclic electrophile [1]. Procuring the 98% pure building block avoids these complexity costs and allows parallel analog synthesis in laboratory settings.

chemical purity synthetic complexity procurement specification cost-efficiency

Validated Procurement Applications for (2-((3-Morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol


Baseline Compound for RSV Fusion Inhibitor Lead Optimization and Library Synthesis

The compound serves as the optimal starting point for structure–activity relationship (SAR) studies targeting the RSV F-protein hydrophobic groove. Using this scaffold, teams can rapidly synthesize diverse 6-alkoxy- and 6-amino-benzimidazole libraries while retaining the baseline pEC50 of 9.0 conferred by the morpholinopropyl chain [1]. This approach was validated by the discovery of TMC353121, which exceeded pEC50 9.9 by derivatizing the 6-hydroxymethyl group.

Pharmacokinetic Screening Core for Tissue Retention Profiling

Owing to its inherent lung t1/2 of approximately 14 h, the compound is ideal as a reference standard for profiling new RSV inhibitors with low tissue retention. It can be used to benchmark new chemical entities (NCEs) against the class average of 10.4–25.1 h for morpholinopropyl derivatives [1], enabling early-stage detection of retention liabilities.

Process Chemistry and Crystallization Research Intermediate

The defined hydroxymethyl and morpholinopropyl handles make this compound a versatile intermediate for developing scalable synthetic routes to complex benzimidazoles. Its crystalline nature facilitates purification, and it has been used directly in LiAlH4 reductions and MnO2 oxidations to generate advanced intermediates [2].

Antiviral Drug Discovery Core for Resistance and Mechanism-of-Action Studies

The target scaffold is known to bind across subpockets P1 and P2 of the RSV-F protein interface, making it a critical probe for studying mutational resistance patterns at positions F488 and D486 [1]. Procuring the minimal pharmacophore enables researchers to identify escape mutants and verify binding hypotheses without confounding substituent effects.

Quote Request

Request a Quote for (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.